![molecular formula C10H5F7O B1440469 2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone CAS No. 1017778-58-3](/img/structure/B1440469.png)
2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone
Overview
Description
2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone is an aryl fluorinated building block . It is a type of acetophenone, which is an interesting synthon in most organic reactions .
Molecular Structure Analysis
The molecular formula of 2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone is C9H6F4O . The molecular weight is 206.1370 .Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, this compound is valued for its trifluoromethyl group, which is a common feature in many FDA-approved drugs due to its ability to enhance bioavailability and stability . It’s used in the synthesis of potential drug molecules, particularly those targeting various diseases and disorders.
Agrochemical Research
2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone: plays a role in the development of agrochemicals. Its derivatives are used to protect crops from pests, with more than 20 new agrochemicals containing this moiety having acquired ISO common names . The unique physicochemical properties of the fluorine atom contribute to the effectiveness of these compounds.
Material Science
In material science, the compound serves as a fluorinated building block. Its unique properties are leveraged in creating materials that require specific reactions to light or other environmental factors .
Chemical Synthesis
This compound is utilized as a building block in chemical synthesis. Its reactivity with various substrates is explored to develop new chemical entities with potential applications in different industries .
Analytical Chemistry
Analytical chemists use 2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone as a standard or reagent in various analytical procedures. Its well-defined characteristics make it suitable for use in calibrating instruments or validating methods .
Environmental Science
The environmental impact of chemicals like 2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone is studied to understand their behavior in ecosystems. Research may focus on their breakdown products, persistence, and potential bioaccumulation .
Safety and Hazards
The safety data sheet for a related compound, 2’-Fluoro-3’-(trifluoromethyl)phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
1-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F7O/c1-4(18)8-6(10(15,16)17)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFMZERKIQUOIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222450 | |
Record name | 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone | |
CAS RN |
1017778-58-3 | |
Record name | 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901222450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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